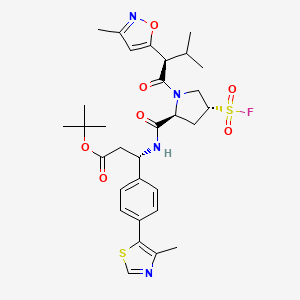
Vhl-SF2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vhl-SF2 is a compound that targets the Von Hippel-Lindau (VHL) protein, a widely recruited E3 ligase in the field of proteolysis-targeting chimeras (PROTACs). This compound is designed to covalently bind to the VHL protein, specifically at the Ser110 site in the HIF1α binding region. The incorporation of this compound in bifunctional degraders induces targeted protein degradation, making it a significant molecule in therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Vhl-SF2 involves the replacement of the hydroxyproline motif of a known VHL binder with a sulfonyl fluoride moiety. This process is guided by structure-based design and optimization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired covalent modification at the Ser110 site .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity of the compound. The process would also include steps for purification and quality control to meet industrial standards .
化学反应分析
Types of Reactions: Vhl-SF2 primarily undergoes covalent binding reactions. The sulfonyl fluoride moiety reacts with the Ser110 site on the VHL protein, forming a stable covalent bond. This reaction is crucial for its function in targeted protein degradation .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as sulfonyl fluorides and specific catalysts that facilitate the covalent modification of the VHL protein. The reaction conditions are optimized to ensure selective binding to the Ser110 site without affecting other regions of the protein .
Major Products Formed: The major product formed from the reaction of this compound with the VHL protein is a covalently modified VHL protein. This modified protein is then used in bifunctional degraders for targeted protein degradation .
科学研究应用
Vhl-SF2 has significant applications in scientific research, particularly in the field of targeted protein degradation. It is used in the design of bifunctional degraders, which are molecules that induce the degradation of specific proteins by harnessing the cellular proteolytic machinery. This has applications in chemistry, biology, medicine, and industry .
In chemistry, this compound is used to study the mechanisms of covalent binding and protein degradation. In biology, it helps in understanding the role of specific proteins in cellular processes. In medicine, this compound-based degraders are being explored as potential therapeutic agents for diseases caused by the overexpression of certain proteins. In industry, this compound is used in the development of new drugs and therapeutic strategies .
作用机制
The mechanism of action of Vhl-SF2 involves covalent binding to the Ser110 site on the VHL protein. This binding induces a conformational change in the protein, which facilitates its interaction with other molecules involved in the proteolytic degradation pathway. The molecular targets of this compound include proteins that are recognized by the VHL protein for degradation. The pathways involved include the ubiquitin-proteasome system, which is responsible for the degradation of targeted proteins .
相似化合物的比较
Vhl-SF2 is unique in its ability to covalently bind to the VHL protein and induce targeted protein degradation. Similar compounds include other VHL-targeted PROTACs, such as those bearing hydroxyproline motifs. this compound offers advantages in terms of stability and selectivity due to its covalent binding mechanism .
List of Similar Compounds:- Hydroxyproline-based VHL binders
- DCAF1-targeted PROTACs
- DCAF11-targeted PROTACs
- DCAF16-targeted PROTACs
- RNF4-targeted PROTACs
- RNF114-targeted PROTACs
- FEM1B-targeted PROTACs
属性
分子式 |
C31H39FN4O7S2 |
|---|---|
分子量 |
662.8 g/mol |
IUPAC 名称 |
tert-butyl (3S)-3-[[(2S,4R)-4-fluorosulfonyl-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoate |
InChI |
InChI=1S/C31H39FN4O7S2/c1-17(2)27(25-12-18(3)35-43-25)30(39)36-15-22(45(32,40)41)13-24(36)29(38)34-23(14-26(37)42-31(5,6)7)20-8-10-21(11-9-20)28-19(4)33-16-44-28/h8-12,16-17,22-24,27H,13-15H2,1-7H3,(H,34,38)/t22-,23+,24+,27-/m1/s1 |
InChI 键 |
DCGHVFWQHHOLKF-PSELDJGJSA-N |
手性 SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)OC(C)(C)C)C3=CC=C(C=C3)C4=C(N=CS4)C)S(=O)(=O)F |
规范 SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)OC(C)(C)C)C3=CC=C(C=C3)C4=C(N=CS4)C)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


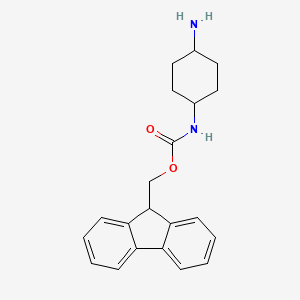
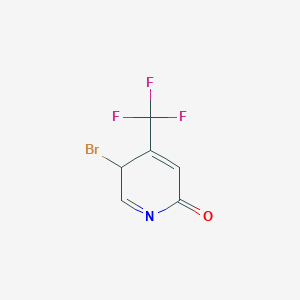

![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)

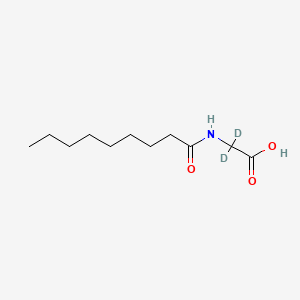

![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12362614.png)
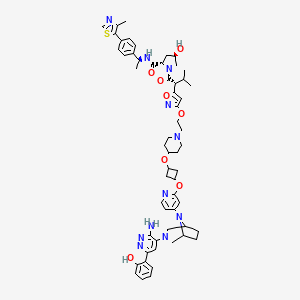
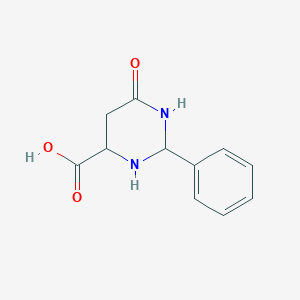
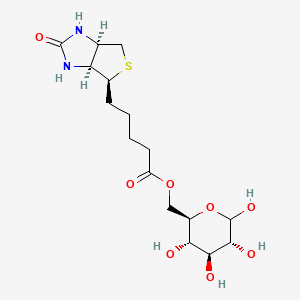
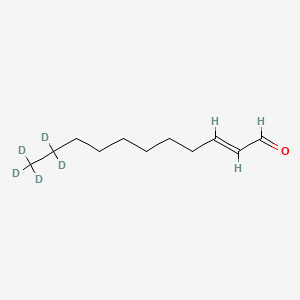
![2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid](/img/structure/B12362650.png)
